Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine
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Overview
Description
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H18F3N It is characterized by a cyclohexyl group attached to a phenyl ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like copper(I) iodide (CuI).
Major Products:
Oxidation: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of cyclohexyl[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
- Cyclohexyl[4-(trifluoromethyl)phenyl]methanamine
- Cyclohexyl[2-(trifluoromethyl)phenyl]methanamine
- Cyclohexyl[3-(difluoromethyl)phenyl]methanamine
Comparison: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position provides distinct steric and electronic effects compared to its 2- and 4-position analogs, leading to different interaction profiles with molecular targets.
Properties
Molecular Formula |
C14H18F3N |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,18H2 |
InChI Key |
STBXRUBEQIEIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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